molecular formula C10H12BrF2NO3S B7354031 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide

3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide

Cat. No. B7354031
M. Wt: 344.18 g/mol
InChI Key: JKHZSNZATJGZHT-ZCFIWIBFSA-N
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Description

3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrases. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an essential process in many physiological processes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrases by this compound has been shown to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients, inhibit seizures in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide in lab experiments include its potency as a carbonic anhydrase inhibitor, its specificity for certain isoforms of the enzyme, and its potential therapeutic applications. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.

Future Directions

There are several future directions for the study of 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide. One potential direction is the development of more stable and soluble analogs of the compound for improved efficacy in experimental conditions. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to better understand the mechanism of action of the compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been studied for its potential applications in scientific research. Its potency as a carbonic anhydrase inhibitor and its potential therapeutic applications make it an attractive compound for further study. However, its limitations in terms of solubility and stability must be taken into consideration when designing experiments. Further research is needed to fully understand the compound's mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide involves the reaction between 3-bromo-2,4-difluoroaniline and (R)-2-hydroxybutan-2-amine in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of a class of enzymes called carbonic anhydrases. Carbonic anhydrases play a crucial role in various physiological processes, and their inhibition has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO3S/c1-2-6(5-15)14-18(16,17)8-4-3-7(12)9(11)10(8)13/h3-4,6,14-15H,2,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHZSNZATJGZHT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NS(=O)(=O)C1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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